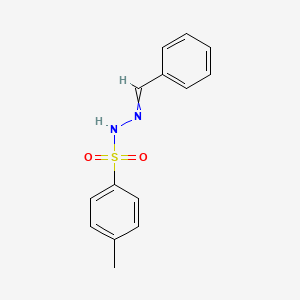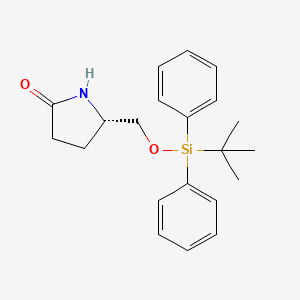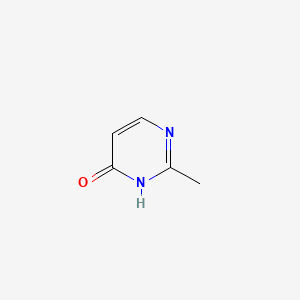
Benzaldehyde tosylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde tosylhydrazone is an organic compound with the molecular formula C14H14N2O2S. It is a derivative of benzaldehyde, where the aldehyde group is converted into a tosylhydrazone group. This compound is commonly used in organic synthesis due to its versatility and reactivity. It is particularly known for its role in the Shapiro reaction and other transformations involving diazo compounds .
Wirkmechanismus
Target of Action
Benzaldehyde tosylhydrazone primarily targets the C-N coupling reaction . It interacts with tetrazoles, which are widely used in coordination and medicinal chemistry . The compound also targets indoles, which are prevalent architectures found in a myriad of biologically active natural and synthesized compounds .
Mode of Action
This compound undergoes a C-N coupling reaction with tetrazoles using thermic activation in the presence of different bases . The reactions are highly regioselective, resulting in the corresponding 2,5-disubstituted-2H-tetrazoles as main products and 1,5-disubstituted-1H-tetrazoles as minor products .
Biochemical Pathways
This compound is involved in the β-oxidative pathway in peroxisomes . It is also involved in the formation of carbon–carbon and carbon–heteroatom bonds through a variety of transition-metal-catalyzed and transition-metal-free reactions .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to disrupt cellular antioxidation . This disruption can inhibit fungal growth, making the compound effective as an antifungal agent . It also has the potential to promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of lipid bilayer enhanced membrane permeability .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, as its reactions involve thermic activation . The presence of different bases also influences the compound’s action . .
Biochemische Analyse
Biochemical Properties
Benzaldehyde tosylhydrazone is involved in various biochemical reactions. It is known to participate in transition-metal-catalyzed and transition-metal-free reactions, which afford novel methodologies for the formation of carbon–carbon and carbon–heteroatom bonds
Cellular Effects
Related compounds, such as redox-active benzaldehydes, have been shown to disrupt cellular antioxidation systems, effectively inhibiting fungal growth
Molecular Mechanism
It is known that N-tosylhydrazones, a group to which this compound belongs, can be used as versatile building blocks in the construction of a range of cyclic compounds . They can also react with metals to form metal carbenes, which are used in cyclopropanations and epoxidations .
Metabolic Pathways
It is known that benzaldehydes can be metabolized via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzaldehyde tosylhydrazone can be synthesized by reacting benzaldehyde with p-toluenesulfonylhydrazide in the presence of a solvent such as methanol. The reaction is mildly exothermic and results in the formation of this compound as a crystalline solid . The general reaction is as follows: [ \text{C6H5CHO} + \text{TsNHNH2} \rightarrow \text{C6H5CH=NNHTs} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method can be scaled up for industrial purposes. The key considerations for industrial production include maintaining reaction conditions, solvent recovery, and product purification to ensure high yield and purity.
Types of Reactions:
Cyclopropanation and Epoxidation: Tosylhydrazone salts can react with metals to form metal carbenes, which are used in cyclopropanation and epoxidation reactions.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, borane.
Bases: Sodium methoxide, n-butyllithium.
Catalysts: Transition metals such as rhodium for cyclopropanation.
Major Products:
Alkanes: From reduction reactions.
Alkenes: From elimination reactions in the Shapiro reaction.
Cyclopropanes and Epoxides: From metal-catalyzed reactions.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde tosylhydrazone has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the synthesis of bioactive molecules and drug intermediates.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Catalysis: this compound is used in catalytic reactions to form carbon-carbon and carbon-heteroatom bonds.
Vergleich Mit ähnlichen Verbindungen
- Acetone tosylhydrazone
- Cyclohexanone tosylhydrazone
- Camphor tosylhydrazone
Comparison: Benzaldehyde tosylhydrazone is unique due to its aromatic structure, which imparts different reactivity compared to aliphatic tosylhydrazones like acetone tosylhydrazone. The presence of the phenyl group in this compound allows for additional interactions and transformations, making it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
1666-17-7 |
|---|---|
Molekularformel |
C14H14N2O2S |
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
N-[(Z)-benzylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16-15-11-13-5-3-2-4-6-13/h2-11,16H,1H3/b15-11- |
InChI-Schlüssel |
FZFLTDNAHASQQC-PTNGSMBKSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







